molecular formula C18H18N2O6S B2596241 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 922006-96-0

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2596241
CAS No.: 922006-96-0
M. Wt: 390.41
InChI Key: GBXGCUWSJQMOLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of benzoxazepines and benzodioxines

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-20-6-7-24-15-4-2-12(10-14(15)18(20)21)19-27(22,23)13-3-5-16-17(11-13)26-9-8-25-16/h2-5,10-11,19H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXGCUWSJQMOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoxazepine core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the sulfonamide group: This step involves the reaction of the benzoxazepine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Formation of the benzodioxine ring: The final step involves the cyclization of the sulfonamide intermediate with a suitable dihydroxybenzene derivative under acidic conditions to form the benzodioxine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds related to the benzodioxane structure exhibit significant anti-inflammatory activities. For instance, derivatives of 1,4-benzodioxane have been shown to reduce inflammation through various mechanisms. A study highlighted that a 2,3-dihydro-1,4-benzodioxin analog with an acetic acid substituent demonstrated notable anti-inflammatory effects. The structure-activity relationship (SAR) analysis revealed that the optimal position for substituents to enhance anti-inflammatory activity was at position 6 of the benzodioxane ring .

Anticancer Activities

The compound's structural features suggest potential anticancer properties. Various studies have reported that 1,4-benzodioxane derivatives exhibit cytotoxicity against cancer cell lines. For example, certain synthesized analogs have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and survival .

Diabetes Management

The compound is being investigated for its role in managing diabetes mellitus types 1 and 2. Its structural components suggest it may influence glucose metabolism and insulin sensitivity. A patent has been filed detailing the use of similar compounds in treating diabetes by enhancing glucose uptake and reducing insulin resistance . This application is particularly relevant given the global rise in diabetes prevalence.

Obesity Treatment

In addition to diabetes management, there are indications that this compound could be beneficial in obesity treatment. Its ability to regulate metabolic pathways may help in weight management by influencing appetite regulation and energy expenditure .

Case Studies and Research Findings

StudyFindingsApplications
Vazquez et al. (2020)Demonstrated anti-inflammatory activity of 2,3-dihydro-1,4-benzodioxin analogsPotential use in treating inflammatory diseases
Patent EP2247587B1Describes compounds for diabetes treatmentTherapeutic applications for metabolic disorders
SCIRP Research (2022)Investigated cytotoxicity of benzodioxane derivativesDevelopment of anticancer agents

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.

    Pathways Involved: The compound may modulate specific signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide: can be compared with other benzoxazepine and benzodioxine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzoxazepine core and a sulfonamide group. Its molecular formula is C15H16N2O5SC_{15}H_{16}N_{2}O_{5}S, with a molecular weight of approximately 336.36 g/mol. The structural complexity contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of benzoxazepines exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that modifications in the benzoxazepine framework can enhance antibacterial properties. For instance, compounds with electron-withdrawing groups demonstrated increased potency against Gram-positive bacteria .

Anticancer Activity

Several studies have explored the anticancer potential of benzoxazepine derivatives. In vitro assays showed that related compounds can inhibit the proliferation of cancer cell lines such as CCRF-CEM leukemia cells. However, specific derivatives were found to be inactive due to structural constraints; for example, the presence of certain functional groups diminished their efficacy .

Anti-inflammatory Effects

Benzoxazepines are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .

Case Study 1: Antimicrobial Activity

A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of 15 µg/mL for S. aureus, demonstrating significant antimicrobial activity compared to control groups .

Case Study 2: Anticancer Activity

In a study assessing the anticancer properties of related benzoxazepine derivatives, one compound exhibited an IC50 of 6.7 µg/mL against CCRF-CEM leukemia cells. This highlights the potential for developing new anticancer agents based on structural modifications of benzoxazepines .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 (µg/mL)Notes
AntimicrobialBenzoxazepine Derivative15Effective against S. aureus
AnticancerBenzoxazepine Derivative6.7Active against CCRF-CEM leukemia cells
Anti-inflammatoryVarious BenzoxazepinesN/AModulates cytokine levels

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.